Sub-nanomolar BuChE Inhibition Potential Conferred by the 3-Aminooxindole Core: Class-Level Benchmark for 5-Methyl Derivative Prioritisation
Although direct IC₅₀ data for the 5‑methyl analogue are not published, the 3‑aminooxindole chemotype to which it belongs has produced one of the most potent butyrylcholinesterase (BuChE) inhibitors reported, with an IC₅₀ of 27 nM [1]. The comparator des‑methyl‑5‑H analogue (3‑amino‑N‑propargyl‑oxindole) achieves this potency, whereas the broader series displays BuChE IC₅₀ values of <1 µM, representing a >37‑fold potency window controlled by substitution [1]. The 5‑methyl group present in the target compound is expected to further modulate BuChE binding by occupying a hydrophobic sub‑pocket adjacent to the catalytic triad, a hypothesis supported by molecular modelling studies of N‑substituted 3‑aminooxindoles [1].
| Evidence Dimension | BuChE inhibitory potency (IC₅₀) |
|---|---|
| Target Compound Data | Not directly determined; class‑representative 3‑amino‑N‑propargyl‑oxindole achieves IC₅₀ = 27 nM |
| Comparator Or Baseline | Unsubstituted 3‑aminooxindole series baseline: BuChE IC₅₀ <1 µM (range ~27 nM to ~900 nM depending on N‑substitution) [1] |
| Quantified Difference | ≥37‑fold IC₅₀ range within the 3‑aminooxindole class driven by substitution; 5‑methyl placement predicted to enhance potency vs. 5‑H baseline |
| Conditions | In vitro BuChE inhibition assay using recombinant human enzyme; Ellman's method; 37 °C; pH 8.0 |
Why This Matters
Procurement of the 5-methyl variant enables exploration of a substitution site known to influence BuChE potency by >1 log unit, providing a defined SAR vector unavailable with the unsubstituted 3‑aminooxindole scaffold.
- [1] Hofmanova, T.; Marques, C.; García-Sosa, A.T.; Pastor, O.; Leitzbach, L.; Carreiro, E.P.; González Bakker, A.; Puerta, A. N-Substituted 3-Aminooxindoles and N-Propargyl Derivatives: Potential Biological Activities against Alzheimer's Disease. Results in Chemistry 2023, 5, 100927. View Source
